molecular formula C14H23N5 B11759653 {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine

{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11759653
M. Wt: 261.37 g/mol
InChI Key: TZELHCPVLOVRHJ-UHFFFAOYSA-N
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Description

{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings substituted with propyl and isopropyl groups, connected through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The pyrazole rings are then substituted with propyl and isopropyl groups using alkyl halides in the presence of a base such as potassium carbonate.

    Coupling Reaction: The substituted pyrazole rings are coupled using a methylene bridge, which can be introduced through a reaction with formaldehyde and a secondary amine under reductive amination conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms of the pyrazole rings, forming N-oxides.

    Reduction: Reduction reactions can target the methylene bridge, converting it into a more saturated form.

    Substitution: The propyl and isopropyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: N-oxides of the pyrazole rings.

    Reduction: Saturated derivatives of the methylene bridge.

    Substitution: Various alkyl or aryl-substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

In medicine, pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities. This compound may serve as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the pyrazole rings and the alkyl substituents contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(propan-2-yl)-1H-pyrazole
  • 1-propyl-1H-pyrazole
  • 1-(propan-2-yl)-1H-pyrazol-4-ylamine
  • 1-propyl-1H-pyrazol-5-ylamine

Uniqueness

What sets {[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine apart from similar compounds is its dual pyrazole structure connected by a methylene bridge. This unique arrangement enhances its chemical reactivity and binding properties, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

1-(2-propan-2-ylpyrazol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C14H23N5/c1-4-7-18-11-13(9-17-18)8-15-10-14-5-6-16-19(14)12(2)3/h5-6,9,11-12,15H,4,7-8,10H2,1-3H3

InChI Key

TZELHCPVLOVRHJ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=CC=NN2C(C)C

Origin of Product

United States

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